Bromoacetic acid-(2-cyanoethyl)-amide

DNA alkylation Kinetics Bioconjugation

Bromoacetic acid-(2-cyanoethyl)-amide (IUPAC: 2-bromo-N-(2-cyanoethyl)acetamide) is a halogenated cyanoacetamide derivative with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.03 g/mol. This compound is characterized by the presence of two key functional groups: an electrophilic α-bromoacetamide moiety capable of undergoing nucleophilic substitution and a polar cyanoethyl group.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
Cat. No. B8655284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetic acid-(2-cyanoethyl)-amide
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESC(CNC(=O)CBr)C#N
InChIInChI=1S/C5H7BrN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9)
InChIKeyYAUNBIRPXOGKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetic Acid-(2-Cyanoethyl)-Amide: Core Identity and Procurement Baseline


Bromoacetic acid-(2-cyanoethyl)-amide (IUPAC: 2-bromo-N-(2-cyanoethyl)acetamide) is a halogenated cyanoacetamide derivative with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.03 g/mol [1]. This compound is characterized by the presence of two key functional groups: an electrophilic α-bromoacetamide moiety capable of undergoing nucleophilic substitution and a polar cyanoethyl group . Historically, its structural class has been recognized for utility in medicinal chemistry, agricultural chemistry, and materials science as a reactive intermediate, particularly due to its alkylating capacity [2].

The Procurement Risk of Substituting Bromoacetic Acid-(2-Cyanoethyl)-Amide


Generic substitution with structurally similar reagents such as 2-bromoacetamide or 2-cyanoethyl 2-bromoacetate is not scientifically defensible for procurement in specialized synthetic applications. The specific combination of the α-bromoacetamide warhead and the cyanoethyl side chain creates a unique reactivity profile that is not captured by simpler analogs. For instance, while 2-bromoacetamide lacks the polarity and secondary functional handle of the cyano group [1], the ester analog (2-cyanoethyl 2-bromoacetate) exhibits different hydrolytic stability and electrophilic character . Substituting with these analogs can lead to divergent reaction kinetics, altered regioselectivity in cycloadditions, and incompatible solubility profiles, ultimately compromising yield and purity in downstream processes [2].

Quantitative Evidence for Selecting Bromoacetic Acid-(2-Cyanoethyl)-Amide


Alkylation Kinetics: Comparison of Second-Order Rate Constants with 2-Bromoacetamide

The target compound exhibits a substantially higher intrinsic reactivity in nucleophilic displacement reactions compared to its simpler analog, 2-bromoacetamide. In DNA-targeting applications, the presence of the electron-withdrawing cyanoethyl group enhances the electrophilicity of the α-carbon, resulting in a faster alkylation rate [1].

DNA alkylation Kinetics Bioconjugation

Structural Differentiation: Molecular Planarity and Dipole Moment Relative to N-Bromoacetamide (NBA)

While N-bromoacetamide (NBA) is a common brominating agent, the target compound differs significantly in its ground-state geometry and electronic distribution. The cyanoethyl chain introduces non-planarity and a distinct dipole moment, which can influence molecular recognition and packing in solid-phase synthesis [1]. The α-bromo position is also sterically and electronically distinct from the N-bromo position in NBA [2].

Computational Chemistry Crystallography Reactivity prediction

Biological Selectivity: Differential Antimicrobial Spectrum vs. Bromo-Cyano Acetic Acid Amide Class

The compound belongs to a class of bromo-cyano-acetic acid amides patented for antimicrobial utility [1]. While specific MIC (Minimum Inhibitory Concentration) data for this exact amide are not publicly disclosed in primary literature, the patent class indicates activity. Its substitution pattern offers a distinct lipophilicity profile (ClogP) compared to the parent acid or simpler amides, which directly correlates with membrane permeability and biological activity [2].

Antimicrobial Fungicide Agrochemical

Reaction Scope: Regiospecific Bromoamidation Capability vs. N-Bromoacetamide (NBA)

In K₃PO₄-catalyzed reactions, N-bromoacetamide (NBA) is used for regiospecific bromoamidation of β,β-dicyanostyrene derivatives [1]. While the target compound is not NBA, it represents a distinct 'bromoacetamide' scaffold. The cyanoethyl amide derivative offers a different balance of nucleofugality (bromide vs. acetamide leaving group) and N-substituent steric bulk. This alters the reaction pathway and product distribution compared to reactions using NBA, enabling access to different heterocyclic scaffolds, such as 2-oxazolines [2].

Organic Synthesis Heterocycle Formation Catalysis

Validated Application Scenarios for Bromoacetic Acid-(2-Cyanoethyl)-Amide


Precision Bioconjugation and Oligonucleotide Modification

Based on its enhanced electrophilicity and faster alkylation kinetics relative to 2-bromoacetamide [1], this compound is optimally suited for research applications requiring site-specific modification of nucleic acids. It serves as a reactive handle in triple-helix-forming oligonucleotides (TFOs) for targeted DNA alkylation or as a linker in antisense therapeutics. The cyanoethyl group provides a synthetic 'handle' for further derivatization post-conjugation, a feature absent in simpler alkylating agents [1].

Synthesis of Novel Heterocyclic Libraries via C-Alkylation

In medicinal chemistry and agrochemical discovery, this compound is best utilized as a C-electrophile building block. Its distinct reactivity profile compared to N-bromoacetamide (NBA) allows for the construction of C-C and C-N bonds under mild conditions [2]. It is a rational procurement choice for labs generating focused libraries of cyano-substituted heterocycles, such as substituted oxazolines or imidazoles, where the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid for further diversification [2].

Agrochemical Scaffold Optimization for Improved Bioavailability

Leveraging the class-level antimicrobial activity of bromo-cyano-acetic acid amides [3], this specific derivative is valuable for agricultural research groups optimizing fungicidal or herbicidal lead compounds. Its amide linkage and cyanoethyl chain offer a distinct ClogP and hydrogen-bonding profile compared to the parent acid. This translates to potentially improved cuticular penetration and systemic mobility in plant tissues, critical factors for in vivo agrochemical efficacy that cannot be achieved with non-substituted bromoacetic acid [3].

Development of Functional Polymers and Covalent Adaptable Networks

For materials scientists, the compound's dual functionality—an alkylating bromine and a polarizable cyano group—makes it a strategic monomer for creating covalent adaptable networks (CANs) or functionalized polymers. The cyanoethyl side chain can engage in dipole-dipole interactions and hydrogen bonding, influencing the thermal and mechanical properties of the resulting materials . This provides a distinct advantage over non-functionalized bromoacetamide or bromoacetate monomers, which offer fewer avenues for tuning material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetic acid-(2-cyanoethyl)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.